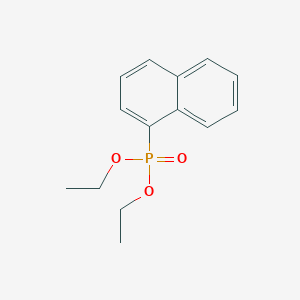

Diethyl naphthalen-1-ylphosphonate

Description

Contextual Significance of Arylphosphonates in Advanced Chemical Research

Arylphosphonates are a class of organophosphorus compounds characterized by a phosphonate (B1237965) group directly attached to an aromatic ring. These molecules serve as versatile intermediates and building blocks in organic synthesis. rsc.org Their utility stems from the phosphonate moiety's ability to be transformed into a variety of other functional groups, such as phosphines and phosphorus oxides. rsc.org

In the realm of materials science, arylphosphonates are investigated as precursors for creating multi-substituted compounds, which can act as linkers in the formation of metal-organic frameworks (MOFs). chemicalbook.com These materials are noted for their potential applications in areas like gas sorption due to their porous nature. chemicalbook.com Furthermore, certain arylphosphonate derivatives have demonstrated notable biological activities, drawing interest in medicinal chemistry, including research related to cancer treatment. rsc.org

The synthesis of arylphosphonates, particularly those with complex substitution patterns, presents ongoing challenges for synthetic chemists. rsc.org Consequently, a significant area of research is dedicated to developing new and more efficient catalytic methods for their preparation. These methods often involve transition-metal catalysis, with palladium, nickel, and copper being prominent examples, to facilitate the crucial carbon-phosphorus (C–P) bond formation. rsc.orgnih.gov

Overview of Organophosphorus Compounds within Contemporary Synthetic and Materials Science Fields

Organophosphorus compounds, a broad category of organic molecules containing phosphorus, are fundamental to numerous scientific disciplines. nih.gov Their importance is underscored by their presence in nature within essential biomolecules like deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and adenosine (B11128) triphosphate (ATP), which is the primary energy carrier in cells. acs.orgdiva-portal.org

Beyond their biological roles, synthetic organophosphorus compounds have a vast range of industrial and chemical applications. acs.orglookchem.com They are widely utilized as flame retardants, plasticizers, and performance-enhancing additives in polymers and lubricants. acs.orgrsc.org In agriculture, they have historically been used in pesticides. nih.gov

The field of synthetic organic chemistry extensively employs organophosphorus reagents and intermediates. lookchem.com Their unique reactivity is harnessed in a multitude of named reactions to construct complex molecules. lookchem.com Moreover, they serve as ligands in transition-metal catalysis and as organocatalysts themselves. rsc.org The adaptability of the phosphorus atom, with its variable oxidation states and coordination geometries, makes this class of compounds a cornerstone of modern chemical and materials science research. nih.gov

Academic Research Focus on Diethyl Naphthalen-1-ylphosphonate

This compound (CAS No. 25944-75-6) serves as a specific example within the broader class of arylphosphonates, and its academic interest is primarily centered on its synthesis. Researchers have utilized this molecule as a benchmark to demonstrate the efficacy of novel synthetic methodologies for forming C-P bonds.

Several catalytic systems have been successfully employed for its synthesis. For instance, a transition-metal-free, photoredox-catalyzed approach using 1-iodonaphthalene (B165133), triethyl phosphite (B83602), and 10H-phenothiazine (PTZ) as a photocatalyst has been reported to produce this compound in a 92% yield. purdue.edu Another study details a visible-light-induced phosphonation of 1-iodonaphthalene using N,N-diisopropylethylamine (DIPEA), which afforded the target compound in 68% yield. iu.edu

Transition-metal-catalyzed methods have also been extensively explored. Palladium-catalyzed reactions, such as the Hirao reaction, are a common route. nih.govrsc.org One specific protocol involving the palladium-catalyzed oxidative cross-coupling of an arylsilane with a phosphite yielded this compound at 66%. rsc.org Other successful preparations include nickel-catalyzed coupling of the corresponding aryl mesylate and copper-catalyzed coupling of a phenylboronic acid with diethyl phosphite. rsc.orgamazonaws.com A one-pot procedure starting from 1-bromonaphthalene (B1665260) via a lithium reagent has also been documented. mdpi.com

The compound has also been used as a reactant in further functionalization. One research effort used this compound as a substrate for an ortho C-H borylation reaction, demonstrating a pathway to more highly substituted and complex phosphoarene structures. udel.edu The characterization of this compound is well-documented, with detailed Nuclear Magnetic Resonance (NMR) data available in the scientific literature, confirming its structure. rsc.orgpurdue.edursc.orgrsc.orgamazonaws.com

Structure

3D Structure

Properties

CAS No. |

25944-75-6 |

|---|---|

Molecular Formula |

C14H17O3P |

Molecular Weight |

264.26 g/mol |

IUPAC Name |

1-diethoxyphosphorylnaphthalene |

InChI |

InChI=1S/C14H17O3P/c1-3-16-18(15,17-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |

InChI Key |

INXMOAKUGQVZPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC2=CC=CC=C21)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Naphthalen 1 Ylphosphonate and Analogues

Classical Approaches to Phosphonate (B1237965) Ester Construction

Traditional methods for forming the carbon-phosphorus (C-P) bond in phosphonate esters have been cornerstones of organophosphorus chemistry for over a century. While effective for many substrates, their application to arylphosphonates, such as diethyl naphthalen-1-ylphosphonate, can be limited.

Michaelis-Arbuzov Reaction and Mechanistic Considerations

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a fundamental method for synthesizing phosphonates. chemeurope.comwikipedia.orgjk-sci.com The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org

The mechanism commences with the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This SN2 displacement of the halide leads to the formation of a phosphonium (B103445) salt intermediate. chemeurope.comwikipedia.orgjk-sci.com In the subsequent and typically rate-determining step, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt in another SN2 reaction, resulting in the formation of the thermodynamically stable pentavalent phosphonate and a new alkyl halide. chemeurope.comnih.gov

While widely used for the synthesis of alkylphosphonates, the classical Michaelis-Arbuzov reaction is generally not applicable to the direct synthesis of arylphosphonates from aryl halides. chemeurope.com Aryl halides are typically unreactive towards the nucleophilic attack of the phosphite under standard Michaelis-Arbuzov conditions due to the high strength of the C(sp²)-X bond. However, modifications and catalytic variants of this reaction have been developed to overcome this limitation.

Phosphorylation of Oxygen-Containing Substrates

An alternative classical approach to constructing aryl phosphonate esters involves the phosphorylation of oxygen-containing substrates, such as phenols. While not a direct C-P bond formation to the aromatic ring, this method provides access to mixed alkyl aryl phosphonates. The synthesis of these unsymmetrical phosphonate esters is important as they are key in nucleotide chemistry and have been used as transition-state analogues. acs.org

One common multistep process involves the reaction of a phenol (B47542) with an in situ generated alkyl phosphonochloridate. acs.org Another route is the substitution of a diaryl phosphonate with a metal alkoxide. acs.org These methods, however, can be hampered by selectivity issues and the use of hazardous phosphorus chlorides. acs.org More recently, copper-catalyzed methods for the O-arylation of dialkyl phosphonates with diaryliodonium salts have been developed, offering a milder and more selective route to mixed alkyl aryl phosphonates. acs.org

Advanced Carbon-Phosphorus Bond Formation Strategies

To address the limitations of classical methods, particularly for the synthesis of arylphosphonates, advanced strategies centered on transition-metal catalysis have been developed. These reactions have become indispensable for the efficient formation of C-P bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The direct formation of a C-P bond between an aromatic ring and a phosphorus center is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Palladium and nickel complexes have proven to be particularly adept at facilitating this transformation.

The Hirao reaction, first reported in the early 1980s, is a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites (H-phosphonates) to generate arylphosphonates. nih.govnih.gov This reaction has become a cornerstone for the synthesis of functionalized phosphonates. nih.gov The original conditions often utilized a Pd(PPh₃)₄ catalyst in the presence of a base like triethylamine, sometimes without a solvent. nih.govnih.gov

The generally accepted mechanism for the Hirao reaction mirrors that of other palladium-catalyzed cross-couplings. It involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation or, in this case, deprotonation of the H-phosphonate by a base and subsequent reaction with the Pd(II) intermediate. The final step is reductive elimination, which forms the C-P bond and regenerates the Pd(0) catalyst. nih.gov

Over the years, significant improvements have been made to the Hirao reaction, including the use of more robust and efficient catalyst systems. For instance, the combination of Pd(OAc)₂ with various phosphine (B1218219) ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), has been shown to be effective, often allowing for lower catalyst loadings. nih.gov Microwave-assisted and solvent-free conditions have also been developed to create "greener" variations of the Hirao reaction. rsc.org

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Chloropyrazine | Pd(OAc)₂ | dppf | Et₃N | - | 67 | nih.gov |

| 3-Bromopyridine | Pd(PPh₃)₄ | - | Et₃N | - | 77 | nih.gov |

| Bromoarenes | Pd(OAc)₂ | - | Et₃N | None (MW) | High | rsc.org |

Table 1: Examples of Hirao Reaction Conditions for Arylphosphonate Synthesis

Nickel-catalyzed reactions have emerged as a powerful and often more cost-effective alternative to palladium for C-P cross-coupling. nih.gov These methods can couple a variety of phosphorus-containing nucleophiles with aryl electrophiles.

A notable development is the nickel-catalyzed coupling of arylboronic acids with H-phosphites, providing a general route to arylphosphonates. nih.gov This method represents the first nickel-catalyzed C-P bond formation between these two coupling partners. Nickel catalysis has also been successfully applied to the cross-coupling of aryl chlorides with diphenylphosphine (B32561) oxide, demonstrating its utility with more accessible and less reactive aryl halides. nih.gov

Furthermore, nickel-catalyzed electrochemical cross-coupling reactions of aryl bromides with dialkyl phosphites have been developed, which can be performed at room temperature using a simple setup. organic-chemistry.org These advancements in nickel catalysis offer a broad toolkit for the synthesis of this compound and its analogues from various naphthalene-based starting materials, including chlorides, bromides, and boronic acids.

| Aryl Partner | Phosphorus Partner | Catalyst | Key Features | Reference |

| Arylboronic Acids | H-phosphites | Nickel catalyst | First Ni-catalyzed coupling of these partners | nih.gov |

| Aryl Chlorides | Diphenylphosphine oxide | Nickel catalyst | Utilizes more accessible aryl chlorides | nih.gov |

| Aryl Bromides | Dialkyl phosphites | Nickel catalyst | Electrochemical, room temperature reaction | organic-chemistry.org |

Table 2: Overview of Nickel-Catalyzed C-P Bond Forming Reactions

Copper-Catalyzed Phosphonylation Procedures

Copper-catalyzed methods provide a cost-effective and efficient means for the synthesis of arylphosphonates. These reactions typically involve the cross-coupling of aryl halides with phosphite reagents. While specific examples detailing the synthesis of this compound via this method are not extensively documented in the reviewed literature, the general applicability of copper catalysis to aryl halides suggests its potential for this transformation. For instance, copper(I)-catalyzed coupling of vinyl iodides with alkynes has been shown to be effective, highlighting copper's ability to facilitate C-C bond formation, a process mechanistically related to C-P bond formation. organic-chemistry.org Furthermore, copper-catalyzed direct borylation of aryl halides has been demonstrated, indicating the capacity of copper to activate C-X bonds for subsequent functionalization. rsc.org The development of a general and mild copper-catalyzed arylation of diethyl malonate further underscores the potential of copper-based systems for the arylation of nucleophiles. researchgate.net

A plausible pathway for the copper-catalyzed synthesis of this compound would involve the reaction of a 1-halonaphthalene (e.g., 1-iodonaphthalene (B165133) or 1-bromonaphthalene) with diethyl phosphite in the presence of a copper(I) catalyst and a suitable base. The catalytic cycle would likely involve oxidative addition of the naphthyl halide to the copper(I) center, followed by reaction with diethyl phosphite and subsequent reductive elimination to afford the desired product.

Cobalt-Catalyzed Approaches to Arylphosphonates

Cobalt-catalyzed cross-coupling reactions have emerged as a valuable alternative to more traditional palladium-based systems for C-P bond formation. These methods often exhibit high efficiency and can be more economical. Research has demonstrated the first cobalt-catalyzed cross-coupling of arylboronic acids with alkyl/aryl phosphites under mild conditions, utilizing zinc powder as an additive and terpyridine as a ligand. nih.govnih.gov This approach offers a broad substrate scope with good product yields. nih.govnih.gov

While direct synthesis of this compound using this specific cobalt-catalyzed method has not been explicitly reported, the successful coupling of various arylboronic acids suggests that 1-naphthaleneboronic acid could be a viable substrate. The reaction would proceed via the interaction of the boronic acid with the cobalt catalyst, followed by coupling with diethyl phosphite.

The general mechanism for cobalt-catalyzed cross-coupling reactions can vary, with some proceeding through a single-electron transfer (SET) pathway, which can help to avoid side reactions common in palladium and nickel catalysis. nih.gov This makes cobalt catalysis a promising avenue for the synthesis of sterically hindered or electronically diverse arylphosphonates.

| Catalyst System | Substrates | Additive/Ligand | Conditions | Yield | Reference |

| CoCl₂ | Phenylboronic acid, Diethyl phosphite | Zinc powder, Terpyridine | Acetonitrile (B52724), Room Temperature | 36% (initial) | nih.gov |

Table 1: Example of Cobalt-Catalyzed Arylphosphonate Synthesis.

Electrochemical Synthesis of Arylphosphonates

Electrochemical methods offer a green and efficient alternative for the synthesis of arylphosphonates, often avoiding the need for harsh reagents and high temperatures. These reactions typically involve the electrochemical generation of radical intermediates from aryl precursors, which then react with a phosphorus source.

Recent advancements have shown the electrochemical conversion of aryl potassium trifluoroborate salts into aryl C-P bonds through a sustainable and straightforward oxidative electrochemical approach. nih.gov This method demonstrates a broad substrate scope, including various heterocycles and aryl chlorides. nih.gov Pulsed electrosynthesis has been shown to enable the selective and efficient generation of aryl radicals from organoboron reagents by mitigating challenges such as electrode passivation. nih.gov

While a specific protocol for the electrochemical synthesis of this compound is not detailed in the available literature, the general principles of electrochemical phosphorylation of aryl compounds are applicable. A potential route could involve the electrolysis of a naphthalene (B1677914) derivative, such as 1-halonaphthalene or a naphthalene-based organoboron species, in the presence of diethyl phosphite. The electrochemical process would generate a naphthyl radical, which would then be trapped by the phosphite to form the desired C-P bond.

Aryne-Mediated Phosphonylation Reactions

Aryne chemistry provides a metal-free pathway for the formation of C-P bonds. Arynes, highly reactive intermediates, can be generated in situ from suitable precursors and readily undergo nucleophilic attack by phosphites. The use of 2-(trimethylsilyl)aryl trifluoromethanesulfonates as aryne precursors allows for the generation of arynes under mild conditions via fluoride-induced 1,2-elimination. researchgate.netchemicalbook.comresearchgate.net

The synthesis of this compound via this methodology would involve the generation of 1,2-naphthalyne from a suitable precursor, such as 1-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate. The in situ generated naphthalyne would then react with triethyl phosphite in a nucleophilic addition reaction to yield the target compound. This method circumvents the often harsh conditions associated with transition-metal-catalyzed P-arylation reactions. organic-chemistry.org

Radical-Mediated Synthetic Routes to Arylphosphonates

Radical-mediated reactions offer another avenue for the construction of C-P bonds. These reactions typically involve the generation of an aryl radical, which then reacts with a phosphorus-containing reagent. The formation of naphthalene can occur through cyclopentadienyl-mediated radical-radical reactions, indicating the feasibility of generating naphthyl radicals under certain conditions. nih.gov Theoretical studies have also explored the formation of naphthalene from the radical/π-bond addition between single-ring aromatic hydrocarbons. nih.govrsc.org

A potential radical-mediated synthesis of this compound could involve the generation of a 1-naphthyl radical from a suitable precursor, such as 1-iodonaphthalene, using a radical initiator or photoredox catalysis. This radical would then react with diethyl phosphite to form the desired product. Salicylic acid has been shown to promote a straightforward and scalable synthesis of diphenyl arylphosphonates from anilines and triphenyl phosphite at room temperature, proceeding via a radical-radical coupling mechanism. organic-chemistry.org

This compound as a Precursor for Further Derivatization

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the phosphonate group which can be exploited to form new carbon-carbon double bonds.

Formation of Vinylphosphonates via Decarboxylative Condensation

While the term "decarboxylative condensation" is not the standard nomenclature for the most common transformation of phosphonates to alkenes, the formation of vinylphosphonates from this compound is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction . organic-chemistry.orgnih.gov This reaction is a powerful and widely used olefination protocol that involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organic-chemistry.org

The HWE reaction begins with the deprotonation of the α-carbon to the phosphonate group using a suitable base, such as sodium hydride (NaH) or an alkoxide, to generate a nucleophilic phosphonate carbanion. organic-chemistry.org In the case of this compound, this carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. The resulting intermediate, an oxaphosphetane, subsequently eliminates a molecule of diethyl phosphate (B84403) to form the desired alkene, in this case, a vinylnaphthalene derivative. organic-chemistry.org

A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene. organic-chemistry.org The reaction conditions can be tuned to influence the stereochemical outcome. For instance, the choice of base and reaction temperature can affect the E/Z ratio of the resulting vinylphosphonate. The general applicability of the HWE reaction allows for the synthesis of a wide variety of substituted vinylnaphthalenes by varying the aldehyde or ketone reactant.

Table 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of Vinylnaphthalenes

| Reactant 1 | Reactant 2 (Aldehyde) | Base | Solvent | Product (Vinylnaphthalene derivative) | Typical Yield |

| This compound | Benzaldehyde | NaH | THF | (E)-1-(2-Phenylvinyl)naphthalene | High |

| This compound | Acetaldehyde | NaOEt | Ethanol | (E)-1-(Prop-1-en-1-yl)naphthalene | Moderate to High |

| This compound | Cyclohexanone | n-BuLi | THF | 1-(Cyclohexylidenemethyl)naphthalene | Moderate |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural elucidation of Diethyl naphthalen-1-ylphosphonate, offering precise insights into the hydrogen, carbon, and phosphorus atomic environments.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals a distinct set of signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the two ethyl groups attached to the phosphonate (B1237965) moiety. rsc.orgamazonaws.comrsc.orgamazonaws.com

The aromatic region of the spectrum, ranging from approximately 7.50 to 8.53 ppm, is characterized by a series of multiplets and doublets. rsc.orgamazonaws.comrsc.org A notable downfield signal, often appearing as a doublet around 8.53 ppm, is assigned to the proton at the C8 position of the naphthalene ring, which is influenced by its proximity to the phosphonate group. amazonaws.comrsc.org Another distinct signal, a doublet of doublets of doublets, is observed around 8.25 ppm. rsc.orgrsc.org The remaining naphthyl protons resonate in the range of 7.50 to 8.04 ppm, exhibiting complex splitting patterns due to spin-spin coupling. rsc.orgrsc.org

The ethyl groups give rise to two characteristic signals. A multiplet, integrating to four protons, is typically observed around 4.15-4.26 ppm, corresponding to the two methylene (B1212753) (-OCH₂-) groups. rsc.orgrsc.orgamazonaws.com These protons are coupled to both the phosphorus atom and the adjacent methyl protons, resulting in a complex splitting pattern. Further upfield, a triplet integrating to six protons is found around 1.31 ppm, which is attributed to the terminal methyl (-CH₃) groups of the ethyl fragments. rsc.orgrsc.org The triplet multiplicity arises from coupling with the neighboring methylene protons.

¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Reference |

|---|---|---|---|---|

| 8.53 | d | 8.5 | 1H, Naphthyl-H | amazonaws.comrsc.org |

| 8.25 | ddd | 16.3, 7.0, 1.0 | 1H, Naphthyl-H | rsc.orgrsc.org |

| 8.04 | d | 8.2 | 1H, Naphthyl-H | rsc.org |

| 7.90 | d | 8.1 | 1H, Naphthyl-H | rsc.org |

| 7.50-7.64 | m | - | 3H, Naphthyl-H | rsc.orgamazonaws.com |

| 4.15-4.26 | m | - | 4H, -OCH₂CH₃ | rsc.orgrsc.orgamazonaws.com |

| 1.31 | t | 7.1 | 6H, -OCH₂CH₃ | rsc.orgrsc.org |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is characterized by signals for the ten carbon atoms of the naphthalene ring and the four carbon atoms of the two ethyl groups. The carbon atoms directly bonded to or in close proximity to the phosphorus atom exhibit splitting due to carbon-phosphorus coupling (J-coupling).

The aromatic region of the spectrum shows a number of distinct signals. The carbon atom of the naphthalene ring directly attached to the phosphorus atom (C1) is significantly affected, appearing as a doublet with a large coupling constant. Other naphthyl carbons also show smaller C-P couplings. rsc.orgrsc.org For instance, signals have been reported at δ 134.47 (d, J = 9.1 Hz), 133.48 (d, J = 3.0 Hz), 133.47 (d, J = 12.0 Hz), and 132.57 (d, J = 10.6 Hz). rsc.org

The aliphatic carbons of the ethyl groups also provide characteristic signals. The methylene carbons (-OCH₂-) appear as a doublet around 62.01 ppm with a J-coupling of approximately 6.0 Hz, confirming their attachment to the phosphorus atom through an oxygen atom. rsc.org The methyl carbons (-CH₃) also show a doublet, resonating further upfield at approximately 16.19 ppm with a J-coupling of around 6.0 Hz. rsc.org

¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Reference |

|---|---|---|---|---|

| 134.47 | d | 9.1 | Naphthyl-C | rsc.org |

| 133.48 | d | 3.0 | Naphthyl-C | rsc.org |

| 133.47 | d | 12.0 | Naphthyl-C | rsc.org |

| 132.57 | d | 10.6 | Naphthyl-C | rsc.org |

| 128.62 | s | - | Naphthyl-C | rsc.org |

| 127.26 | s | - | Naphthyl-C | rsc.org |

| 126.53 | d | 19.6 | Naphthyl-C | rsc.org |

| 126.21 | s | - | Naphthyl-C | rsc.org |

| 124.53 | d | 182.7 | Naphthyl-C | rsc.org |

| 124.38 | d | 16.6 | Naphthyl-C | rsc.org |

| 62.01 | d | 6.0 | -OCH₂CH₃ | rsc.org |

| 16.19 | d | 6.0 | -OCH₂CH₃ | rsc.org |

The ³¹P NMR spectrum of this compound is a powerful tool for directly observing the phosphorus center. This spectrum typically exhibits a single resonance, confirming the presence of a single phosphorus environment in the molecule. The chemical shift of this signal is indicative of a pentavalent phosphonate ester. For this compound, the ³¹P chemical shift is consistently reported in the range of δ 18.88 to 20.6 ppm, with 85% H₃PO₄ used as an external standard. rsc.orgamazonaws.comrsc.org This chemical shift value is characteristic of an arylphosphonate diester.

³¹P NMR Data for this compound

| Chemical Shift (δ) (ppm) | Reference |

|---|---|

| 18.88 | rsc.org |

| 19.1 | amazonaws.com |

| 20.6 | rsc.org |

The spectroscopic data for this compound are generally consistent and well-understood. The most notable features, which could be considered "unusual" to those unfamiliar with organophosphorus compounds, are the various couplings observed between the phosphorus atom and the neighboring carbon and proton atoms. The doublet splitting of the methylene and methyl carbons of the ethyl groups, as well as the complex splitting patterns of the aromatic protons and carbons, are direct consequences of the presence of the phosphorus atom and provide definitive evidence for the structure of the molecule. No anomalous or unexplainable signals have been reported in the literature for this compound under standard NMR conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption band is typically observed in the region of 1240 cm⁻¹, which is characteristic of the P=O stretching vibration of the phosphonate group. udel.edu The P-O-C linkages give rise to strong absorptions in the fingerprint region, typically around 1020-1050 cm⁻¹. The presence of the naphthalene ring is confirmed by C-H stretching vibrations of the aromatic ring, which appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic system, which are observed in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl groups are seen in the 2850-3000 cm⁻¹ range. rsc.org

FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 2976 | - | C-H stretch (aliphatic) | udel.edu |

| 2930 | - | C-H stretch (aliphatic) | udel.edu |

| 1400 | - | C=C stretch (aromatic) | udel.edu |

| 1240 | Strong | P=O stretch | udel.edu |

| 1136 | - | P-O-C stretch | udel.edu |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a critical analytical technique for the confirmation of the molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the molecule with a high degree of confidence.

The molecular formula for this compound is C₁₅H₁₉O₃P. matrix-fine-chemicals.comnih.gov The calculated monoisotopic mass of this compound is 278.10718 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this mass.

In addition to the molecular ion, mass spectrometry reveals characteristic fragmentation patterns that provide further structural information. For this compound, common fragmentation pathways would involve the loss of the ethyl groups (-CH₂CH₃) and ethoxy groups (-OCH₂CH₃), as well as cleavage of the P-C bond connecting the phosphonate group to the naphthalene ring.

A summary of expected key ions in the mass spectrum of this compound is provided in the table below.

Table 1: Prominent Ions in the Mass Spectrum of this compound

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

|---|---|---|

| [C₁₅H₁₉O₃P]⁺ | 278.107 | Molecular Ion |

| [C₁₃H₁₄O₃P]⁺ | 250.076 | Loss of an ethyl group (-C₂H₅) |

| [C₁₁H₉O₃P]⁺ | 221.034 | Loss of two ethyl groups (-2C₂H₅) |

X-ray Diffraction Studies of Naphthylphosphonate Derivatives and Complexes

These studies reveal that naphthylphosphonate ligands can coordinate to metal centers through the oxygen atoms of the phosphonate group, acting as bidentate or bridging ligands to form mononuclear or polynuclear complexes. researchgate.net The coordination geometry around the metal center is influenced by the nature of the metal ion, the other ligands present, and the steric bulk of the naphthyl group. libretexts.org

For instance, X-ray diffraction analysis of zinc(II) complexes with phosphonate derivatives has shown the formation of both dinuclear species and coordination polymers. researchgate.net In these structures, the phosphonate group often bridges two metal centers, leading to extended networks. researchgate.net The crystal packing is frequently stabilized by intermolecular interactions, including hydrogen bonds and π–π stacking of the naphthalene rings. nih.govresearchgate.net

A study on (E)-4-(1-naphthylvinyl)pyridine, a related compound featuring a naphthalene moiety, highlighted how intramolecular CH–π interactions can influence the molecular conformation and prevent olefin stacking in the solid state. scholaris.ca Similar non-covalent interactions are expected to play a role in the crystal packing of this compound and its derivatives.

The table below summarizes representative crystallographic data for a related phosphonate derivative complex, illustrating the type of structural information obtained from X-ray diffraction studies.

Table 2: Representative Crystallographic Data for a Phosphonate Derivative Complex

| Parameter | Value | Significance |

|---|---|---|

| Compound | [Zn(3-pmpe)Cl₂]₂ (3-pmpe = diethyl (pyridin-3-ylmethyl) phosphonate) | A dinuclear zinc(II) complex with a related phosphonate ligand. researchgate.net |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Coordination Geometry | Distorted Tetrahedral | Describes the arrangement of ligands around the central zinc(II) ion. researchgate.net |

| Ligand Behavior | Bidentate N,O-bridging | The phosphonate ligand coordinates to two different metal centers. researchgate.net |

These studies underscore the utility of X-ray diffraction in elucidating the precise molecular geometry, coordination modes, and intermolecular interactions that govern the solid-state structures of naphthylphosphonate derivatives and their complexes.

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Insights into Phosphonate-Involving Reactions

The phosphorus center in Diethyl naphthalen-1-ylphosphonate orchestrates its reactivity, particularly in the context of olefination and cross-coupling reactions. The following sections delve into the detailed mechanistic pathways of these transformations.

Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method for the synthesis of alkenes with high stereocontrol, involving the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.comyoutube.com In the context of a phosphonate (B1237965) like this compound, this reaction would typically involve an adjacent activating group (e.g., an ester or a cyano group) on the α-carbon to facilitate carbanion formation. The phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts used in the Wittig reaction. wikipedia.orgyoutube.com

The general mechanism begins with the deprotonation of the carbon α to the phosphonate group by a base (e.g., NaH, BuLi), forming a resonance-stabilized carbanion. wikipedia.orgnrochemistry.com This nucleophilic carbanion then adds to the carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step. wikipedia.org

Following the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound, a tetrahedral betaine-like intermediate is formed. youtube.com This intermediate undergoes cyclization to form a five-membered ring known as an oxaphosphetane. nrochemistry.com The formation of this oxaphosphetane is a crucial step on the path to the final alkene product. alfa-chemistry.comnrochemistry.com

The decomposition of the oxaphosphetane intermediate proceeds via the cleavage of the carbon-oxygen and phosphorus-carbon bonds, resulting in the formation of the desired alkene and a water-soluble dialkyl phosphate (B84403) byproduct, such as diethyl phosphate. wikipedia.orgorganic-chemistry.org This elimination step is generally considered to be stereospecific. The geometry of the resulting alkene is dependent on the stability and interconversion of the diastereomeric intermediates (erythro and threo betaines) and the subsequent oxaphosphetanes. organic-chemistry.org The presence of an electron-withdrawing group on the α-carbon is essential for the final elimination to occur. wikipedia.org

The general pathway is illustrated below:

Deprotonation: The phosphonate is deprotonated to form a stabilized carbanion. nrochemistry.com

Nucleophilic Addition: The carbanion attacks the carbonyl carbon. nrochemistry.com

Cyclization: The resulting adduct cyclizes to form an oxaphosphetane intermediate. nrochemistry.com

Elimination: The intermediate collapses to yield an alkene and a phosphate salt. nrochemistry.com

The HWE reaction is renowned for its stereoselectivity, typically favoring the formation of (E)-alkenes (trans-olefins). wikipedia.orgalfa-chemistry.com The stereochemical outcome is largely dictated by thermodynamic control, where the more stable intermediate, which leads to the (E)-alkene, is favored. organic-chemistry.org This preference is rationalized by steric factors in the transition state leading to the oxaphosphetane; the antiperiplanar arrangement of the bulky groups (the phosphonate and the aldehyde's R-group) is favored, leading to the trans-alkene. organic-chemistry.org

Several factors can influence the E/Z selectivity of the HWE reaction:

Structure of the Aldehyde: Increasing the steric bulk of the aldehyde generally enhances (E)-selectivity. wikipedia.org

Reaction Temperature: Higher reaction temperatures often lead to greater (E)-alkene formation as it allows for the equilibration of intermediates to the more stable threo form. wikipedia.org

Nature of the Cation: The choice of base and the resulting metal cation can influence stereoselectivity. Lithium salts, for instance, are known to favor (E)-alkenes more than sodium or potassium salts. wikipedia.org

Phosphonate Structure: While this compound itself is an arylphosphonate, modifications to the phosphonate reagent, such as using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) under specific conditions (Still-Gennari modification), can reverse the selectivity to favor the formation of (Z)-alkenes. nrochemistry.com

For reactions involving aryl alkyl ketones, conventional HWE conditions often yield modest E-selectivity. nih.gov However, modified conditions, such as using Sn(II) triflate and N-ethylpiperidine, can lead to highly Z-selective outcomes. nih.gov The bulky naphthalenyl group of this compound would be expected to exert a significant steric influence on the transition state, likely favoring the formation of the (E)-isomer in standard HWE reactions.

| Factor | Influence on Stereoselectivity | Rationale |

| Steric Bulk | Increased steric bulk of reactants generally favors (E)-alkene formation. | Minimizes steric hindrance in the transition state, favoring the anti-conformation. |

| Temperature | Higher temperatures typically increase the ratio of (E)-alkene. | Allows for equilibration to the thermodynamically more stable intermediate. |

| Base/Cation | The choice of metal counterion (e.g., Li+, Na+, K+) can alter the E/Z ratio. | Cations can coordinate with the intermediates, influencing the transition state energies. |

| Phosphonate Modification | Use of electron-withdrawing groups (e.g., -CF3) can favor (Z)-alkene formation (Still-Gennari conditions). | Accelerates the elimination of the oxaphosphetane, kinetically favoring the (Z)-product. |

Mechanisms of Metal-Catalyzed Carbon-Phosphorus Coupling Reactions

The synthesis of arylphosphonates like this compound is often achieved through metal-catalyzed cross-coupling reactions, most commonly employing palladium or nickel catalysts. nih.govorganic-chemistry.org These reactions create a direct bond between the naphthalene (B1677914) ring and the phosphorus atom, typically by coupling a naphthalenyl halide or triflate with a P(O)H compound like diethyl phosphite (B83602).

The general catalytic cycle for these transformations involves the oxidative addition of the aryl electrophile to a low-valent metal center, followed by transmetalation or deprotonation/coordination of the phosphorus nucleophile, and finally, reductive elimination to yield the arylphosphonate product and regenerate the active catalyst. nih.gov

Oxidative Addition: This is the initial and often rate-determining step of the catalytic cycle. A low-valent metal complex, typically Pd(0) or Ni(0), reacts with the naphthalenyl electrophile (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene). nih.govyoutube.com In this process, the C-X bond is broken, and two new bonds are formed between the metal and the naphthalenyl group and the metal and the halide. This results in the oxidation of the metal center by two units (e.g., Pd(0) to Pd(II) or Ni(0) to Ni(II)). youtube.com The reaction can proceed through a concerted mechanism, particularly for less polar bonds, or a stepwise (SN2-type or radical) mechanism for more polar or sterically hindered substrates. youtube.com

Reductive Elimination: This is the final product-forming step of the cycle. The two groups to be coupled—the naphthalenyl moiety and the phosphonate group—are eliminated from the higher-valent metal center (e.g., Pd(II) or Ni(II)). nih.gov This step forms the desired C-P bond in the this compound product and reduces the metal center back to its initial low-valent state, allowing it to re-enter the catalytic cycle. rsc.org For reductive elimination to occur, the groups must typically be in a cis orientation on the metal center.

The ligands coordinated to the metal center play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity. nih.gov In the context of synthesizing this compound, phosphine (B1218219) ligands are commonly employed.

Ligand Effects:

Electron-donating ligands (e.g., trialkylphosphines like PtBu3) increase the electron density on the metal center, which generally accelerates the rate of oxidative addition. rsc.org

Bulky ligands (e.g., SPhos, Xantphos) can promote the formation of low-coordinate, highly reactive metal species and can also influence the rate and selectivity of the reductive elimination step. organic-chemistry.orgrsc.org The choice of ligand can be critical for achieving high yields and preventing catalyst deactivation. nih.gov For instance, Xantphos has been shown to be a superior ligand in the palladium-catalyzed synthesis of benzylphosphonates. organic-chemistry.org

Bite Angle: For bidentate phosphine ligands, the natural bite angle influences the geometry of the metal complex and can have a profound effect on the ease of reductive elimination.

Reaction Conditions:

Base: A base is typically required to deprotonate the diethyl phosphite, generating the active phosphorus nucleophile. The strength and nature of the base can affect reaction rates and substrate compatibility.

Solvent: The polarity of the solvent can influence the stability of intermediates and the rates of the individual steps in the catalytic cycle.

Temperature: Higher temperatures are often required to drive the reaction, particularly the reductive elimination step, but can also lead to catalyst decomposition if not carefully controlled.

Aryne-Abramov Reaction Mechanistic Details and Regioselectivity

The Aryne-Abramov reaction provides a powerful method for the formation of C-P bonds, leading to the synthesis of arylphosphonates. This reaction involves the trapping of a highly reactive aryne intermediate with a trialkyl phosphite.

The generation of the aryne is a critical step. One method involves a fluoride-mediated process from triflyloxy-substituted benzocyclobutenone silyl (B83357) acetal (B89532) precursors. researchgate.net Mechanistic studies suggest that the reaction is facilitated by the generation of the aryne through the carbon-carbon bond cleavage of a benzocyclobutenoxide intermediate. researchgate.net Another approach involves a chemoselective ring opening of formal [2+2] cycloadducts of 3-triflyloxyarynes to generate a 2,3-aryne intermediate via Grob fragmentation. researchgate.net

A three-component reaction involving arynes, trialkyl phosphites (such as trimethyl phosphite or triethyl phosphite), and halides can be employed to produce ortho-halogenated arylphosphonates under mild conditions. researchgate.net This offers a direct route to ortho-functionalized arylphosphorus compounds.

The regioselectivity of the Aryne-Abramov reaction is a key aspect. In many cases, the regioselectivity is governed by steric factors. For instance, in transformations involving 2,3-aryne intermediates, the regioselectivity is influenced by the steric repulsion of an aliphatic chain. researchgate.net The development of novel aryne species, such as 3-triazenylaryne, has also been shown to exhibit predictable regioselectivity. researchgate.net

Hydrolytic Stability of Phosphonate Esters

The hydrolysis of phosphonate esters, such as this compound, is a significant chemical transformation, typically proceeding under acidic or basic conditions. nih.govnih.gov

Under acidic conditions, the hydrolysis of dialkyl phosphonates occurs in a two-step, consecutive manner, ultimately yielding the corresponding phosphonic acid. nih.gov The reaction generally follows an SN2 mechanism, involving the nucleophilic attack of a water molecule on the phosphorus center. nih.gov The fission of the second P-O-C bond is often the rate-determining step. nih.gov

Several factors influence the rate of hydrolysis. Electron-withdrawing substituents on the aryl ring tend to increase the rate of hydrolysis, while electron-donating groups slow it down. nih.gov Steric hindrance around the phosphorus center also plays a crucial role. For example, in the alkaline hydrolysis of sterically hindered phosphinates, an ethyl di-tert-butylphosphinate was found to hydrolyze 500 times slower than ethyl diisopropylphosphinate. nih.gov

The choice of catalyst (acid or base) also affects the reaction. Acid-catalyzed hydrolysis directly produces the phosphonic acid. nih.gov In contrast, base-catalyzed hydrolysis first forms the salt of the acid, which then needs to be neutralized to liberate the free acid. nih.gov While alkaline hydrolysis is irreversible, it can be detrimental to alkali-sensitive molecules. nih.gov

Computational Chemistry and Theoretical Studies

Computational methods provide invaluable insights into the reactivity and properties of this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction pathways of complex organic reactions. For reactions involving phosphonates, DFT calculations can help to map out the potential energy surface, identify transition states, and determine the most favorable reaction mechanism. Different DFT functionals, such as B3LYP and M06-2X, can be employed, with the inclusion of dispersion corrections (e.g., B3LYP-D3) often being important for accurately describing non-covalent interactions. nih.gov

Analysis of Electronic Properties and Molecular Orbital Interactions

The electronic properties of this compound can be analyzed using computational techniques to understand its reactivity. Natural Bond Orbital (NBO) analysis is a common method used to study donor-acceptor interactions within a molecule. nih.gov This method transforms delocalized canonical orbitals into localized Lewis-type orbitals, allowing for the estimation of the energy associated with orbital interactions, such as n → π* interactions. nih.gov

The interaction between a lone pair (n) and an antibonding π* orbital is a type of donor-acceptor interaction that can significantly influence the stability and conformation of molecules. nih.gov The strength of these interactions can be influenced by factors such as the electrophilicity of the acceptor group. nih.gov For instance, an ester group is a better acceptor than an amide group, leading to a stronger n → π* interaction. nih.gov

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the electronic structure and reactivity. The energy gap between the HOMO and LUMO can be related to the chemical reactivity and stability of the molecule.

Solvation Effects on Reaction Regio- and Stereoselectivity

The solvent can have a profound impact on the rate, regioselectivity, and stereoselectivity of a chemical reaction. nih.govrsc.org Computational studies can model the effect of the solvent, either implicitly using continuum models or explicitly by including solvent molecules in the calculation.

Solvation effects can be significant in reactions involving charged species. For example, the hydrolysis of the p-nitrophenyl phosphate dianion is dramatically accelerated in polar aprotic solvents like DMSO and acetonitrile (B52724) compared to water. nih.gov This acceleration is attributed to the desolvation of the ground state and stabilization of the transition state in the less-protic solvent. nih.gov

The stereoselectivity of a reaction can also be highly dependent on the solvent. rsc.org Experimental data and spectroscopic analyses have led to the hypothesis that the observed stereoselectivity is a result of an equilibrium between different solute-solvent clusters, which are the actual reactive species in solution. rsc.org

Conformational Analysis of Naphthylphosphonate Structures

The three-dimensional structure and conformational preferences of this compound are crucial for understanding its reactivity and interactions. Computational methods can be used to perform a conformational analysis, identifying the low-energy conformers and the barriers to their interconversion.

The conformation of the molecule is influenced by a variety of factors, including steric interactions and electronic effects such as n → π* interactions. nih.gov These weak orbital interactions can contribute significantly to the relative stability of different conformers, especially in systems where the energy differences are small. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

While direct studies on this compound are not available, the principles of how MD simulations would be applied can be described. Such a study would involve creating a simulation box containing multiple molecules of the compound, either in a pure liquid state or solvated in a relevant medium. The forces between atoms would be calculated using a specific force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion over time, a trajectory of all atoms is generated.

Analysis of this trajectory would provide detailed insights into the intermolecular interactions governing the system. Key interactions for a molecule like this compound would include:

Van der Waals forces: Arising from transient fluctuations in electron density, these are crucial for the packing and bulk properties of the compound. The large, aromatic naphthalene ring would contribute significantly to these interactions through π-π stacking.

Dipole-dipole interactions: The phosphonate group (P=O) possesses a significant dipole moment, which would lead to electrostatic interactions with neighboring molecules.

Hydrogen bonding: Although the molecule itself lacks strong hydrogen bond donors, the phosphoryl oxygen is a potent hydrogen bond acceptor. In the presence of protic solvents or other molecules with O-H or N-H bonds, these interactions would be significant.

From the simulation data, various properties can be calculated to quantify these interactions, such as radial distribution functions (RDFs). An RDF for specific atom pairs (e.g., between the phosphoryl oxygen of one molecule and the naphthalene hydrogens of another) reveals the probability of finding one atom at a certain distance from another, highlighting preferred interaction geometries and distances.

While computational studies have been performed on a range of organophosphorus pesticides to understand their binding mechanisms with proteins like acetylcholinesterase, these investigations focus on covalent bond formation and interactions within an enzyme's active site rather than the self-interaction of the molecules in a bulk phase. researchgate.netjbr-pub.org.cnresearchgate.net A dedicated MD study on this compound would be necessary to elucidate its specific intermolecular interaction patterns, which are fundamental to understanding its physical properties like boiling point, viscosity, and solubility.

Coordination Chemistry of Naphthylphosphonate Ligands

Binding Modes and Coordination Properties of Phosphonate (B1237965) Esters with Metal Centers

Phosphonate esters, including diethyl naphthalen-1-ylphosphonate, primarily coordinate to metal centers through the phosphoryl oxygen atom. The P=O group is a hard Lewis base, readily donating its lone pair of electrons to a suitable metal cation. The coordination can be described by several binding modes, largely dictated by the nature of the metal center, the steric bulk of the ester and aryl groups, and the reaction conditions.

Common binding modes for phosphonate esters include:

Monodentate Coordination: This is the most straightforward binding mode where the phosphoryl oxygen atom binds to a single metal center.

Bidentate Bridging: In this mode, the phosphoryl oxygen atom bridges two metal centers. This is common in the formation of dimeric or polymeric structures.

Chelating Coordination: While less common for simple phosphonate esters, if other coordinating groups are present on the ligand, chelation can occur. For this compound, the naphthyl group does not typically participate directly in coordination in this manner.

The coordination properties of this compound are influenced by the electronic and steric effects of its constituent groups. The ethoxy groups are electron-withdrawing, which can slightly reduce the basicity of the phosphoryl oxygen compared to trialkylphosphine oxides. However, the lone pairs on the ester oxygens can also participate in resonance, influencing the electron density at the phosphoryl oxygen. The bulky naphthyl group plays a significant role in the steric environment around the metal center, influencing the geometry of the resulting complex and potentially creating specific pockets for catalytic activity.

The interaction of similar ligands with semiconductor nanomaterials has been studied, where adsorption onto the surface is a key feature. nih.gov While not a direct coordination to a dissolved metal ion, this highlights the affinity of the naphthyl-containing moiety for metal-based surfaces.

Synthesis and Characterization of Metal-Naphthylphosphonate Complexes

The synthesis of metal complexes with this compound can be achieved through several routes. A common method involves the direct reaction of the phosphonate ester with a metal salt in a suitable solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor.

For example, a typical synthesis might involve:

Where M is the metal, X is a counter-ion (e.g., Cl-, BF4-), and n and m are the stoichiometric coefficients. The reaction is often carried out under an inert atmosphere to prevent oxidation of the metal center or the ligand.

Characterization of the resulting metal-naphthylphosphonate complexes relies on a suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly informative, as the coordination of the phosphoryl group to a metal center results in a significant downfield shift of the phosphorus signal compared to the free ligand. 1H and 13C NMR are used to confirm the integrity of the organic framework of the ligand.

Infrared (IR) Spectroscopy: The P=O stretching frequency in the IR spectrum is sensitive to coordination. Upon binding to a metal, this band typically shifts to a lower wavenumber, providing evidence of complex formation.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination environment of the metal center. This technique can elucidate the binding mode of the phosphonate ligand.

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its composition.

While specific examples for this compound are not abundant in the literature, the synthesis and characterization of other phosphonate complexes are well-documented and follow these general principles. ej-chem.orgmdpi.com

Application of Naphthylphosphonate Ligands in Catalysis

The unique properties of naphthylphosphonate ligands make them attractive for various applications in catalysis. The phosphonate group can act as a robust anchoring point for a catalytically active metal center, while the naphthyl group can influence the catalyst's solubility, stability, and steric environment.

In homogeneous catalysis, the ligand plays a crucial role in tuning the reactivity of the metal center. For this compound, the bulky naphthyl group can create a specific chiral environment if the ligand is appropriately modified, or it can enforce a particular coordination geometry that promotes a desired catalytic transformation.

The phosphonate ester group is generally considered a spectator ligand, meaning it remains coordinated to the metal center throughout the catalytic cycle. However, its electronic properties can influence the Lewis acidity of the metal, which is a key parameter in many catalytic reactions. While studies on this compound in this context are limited, related ruthenium complexes with phosphine-containing ligands have been investigated for the hydrogenation of esters. sioc-journal.cn

A significant advantage of phosphonate-containing ligands is their ability to be anchored onto solid supports, facilitating the development of heterogeneous catalysts. The phosphonate group can strongly bind to the surface of metal oxides such as silica, alumina, titania, and zirconia. This immobilization prevents the catalyst from leaching into the product stream, allowing for easy separation and reuse.

The derivatization of a surface with this compound would typically involve the hydrolysis of the ester groups to the corresponding phosphonic acid, which can then form strong covalent bonds with the surface hydroxyl groups of the support material. The pendant naphthyl groups would then be exposed on the surface, potentially creating a hydrophobic environment or specific binding sites for substrates.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic ligands. Phosphonate-based ligands are excellent candidates for the construction of MOFs due to their strong binding to metal centers and their ability to form robust, multidimensional networks. vub.be

While this compound itself is a mono-phosphonate ester and thus more likely to act as a modulator or a surface-functionalizing agent in MOFs, the corresponding diphosphonic acids of naphthalene (B1677914) are used as primary linkers to build the framework. researchgate.net For instance, 1,4-naphthalenediphosphonic acid has been used to create copper-based MOFs with interesting electronic and magnetic properties. researchgate.net The incorporation of a naphthyl moiety can introduce porosity and enhance the surface area of the MOF.

The general stability and tunable nature of phosphonate MOFs make them promising for applications in gas storage, separation, and catalysis. vub.belakeheadu.ca The pores within the MOF can be tailored to selectively admit substrates and facilitate catalytic reactions within a confined environment.

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have shown great promise in catalysis. The surface of POMs can be functionalized with organic groups to tune their solubility, redox properties, and catalytic activity. Organophosphonates are effective for covalently modifying the surface of POMs.

The derivatization process typically involves the reaction of a lacunary (defect-containing) POM with an organophosphonic acid. The phosphonate group fills the vacancy in the POM structure, forming a strong covalent bond. The organic group, in this case, the naphthyl moiety from a hydrolyzed this compound, would then be appended to the POM surface. This can create hybrid organic-inorganic catalysts with well-defined active sites. The bulky naphthyl group could influence the accessibility of the POM surface and create specific recognition sites for substrates.

Advanced Applications in Organic Synthesis and Materials Science Research

Roles in Advanced Materials Chemistry

Synthesis of Fluorescent Dyes and Luminescent Materials

The naphthalene (B1677914) moiety within Diethyl naphthalen-1-ylphosphonate is an intrinsic fluorophore, a molecule that absorbs light at a specific wavelength and re-emits it at a longer wavelength. This inherent property makes it a valuable building block for the creation of fluorescent dyes and luminescent materials. The phosphonate (B1237965) group serves as a versatile anchor or modification point to tune the photophysical properties or to incorporate the naphthalenyl fluorophore into larger systems.

Research into related naphthalene-phosphonate systems has demonstrated their utility in creating highly photoluminescent materials. For instance, metal-organic frameworks (MOFs) constructed with phosphonate linkers attached to chromophoric units, such as porphyrins, can yield materials that are both electrically conductive and highly luminescent. researchgate.netualberta.ca While not directly employing the diethyl ester, these studies highlight a key principle: the phosphonate group is an effective linker for integrating fluorescent organic units into solid-state materials. The synthesis of a 3D Cu-naphthalene-phosphonate MOF, for example, resulted in a material with a narrow band gap and high electrical conductivity, properties that are often sought after in optoelectronic applications. researchgate.netualberta.ca

The general strategy involves the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid. This acid can then be coordinated with metal ions to build extended, often crystalline, structures. The photoluminescence of these materials originates from the organic linker, in this case, the naphthalene unit. The rigid and well-defined environment of the MOF can enhance the emission properties of the fluorophore by restricting non-radiative decay pathways.

Table 1: Photophysical Properties of a Related Naphthalene-Phosphonate System

| Property | Value | Reference |

|---|---|---|

| Band Gap | 1.42 eV | researchgate.net |

It is posited that this compound could be a precursor to novel fluorescent sensors. The naphthalene fluorescence is known to be sensitive to the local environment. By functionalizing surfaces or polymers with this molecule, it may be possible to create sensors that report on polarity, viscosity, or the presence of specific analytes through changes in fluorescence intensity or wavelength.

Contributions to Reticular Chemistry and Design of Porous Materials

Reticular chemistry is the science of assembling molecular building blocks into predetermined, ordered structures or networks. hmi.de Metal-organic frameworks (MOFs) are a prime example of materials designed using this approach. They are constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). The properties of the resulting porous material, such as pore size, surface area, and chemical functionality, are dictated by the geometry and chemical nature of the nodes and linkers. hmi.de

Phosphonates have emerged as excellent linkers for the synthesis of robust and functional MOFs. acs.org The phosphonate group can bind strongly to a variety of metal ions, forming stable metal-phosphonate networks. These are often more thermally and chemically stable than their carboxylate-based counterparts.

This compound serves as a precursor to the naphthalen-1-ylphosphonic acid linker. This linker can then be used in the synthesis of naphthalene-phosphonate MOFs. Research has demonstrated the successful construction of a 3D copper-naphthalene-phosphonate MOF with a unique pillared-layered structure. researchgate.net This material, designated TUB40, exhibits an exceptionally high electrical conductivity for a MOF and possesses a porous structure. researchgate.net The naphthalene units bridge the inorganic copper phosphonate layers, creating a 3D framework. researchgate.net The ability to form such ordered, porous materials is a direct contribution to reticular chemistry.

The design principles of reticular chemistry allow for the systematic variation of the linker. By using different isomers of naphthalene phosphonic acid or by adding other functional groups to the naphthalene ring, it is possible to create a family of related MOFs with tailored properties. For example, the introduction of additional coordinating groups could lead to more complex network topologies, while the incorporation of chiral groups could result in enantioselective catalysts or separation materials.

Table 2: Properties of a Naphthalene-Phosphonate MOF

| Material Name | Linker | Metal Node | Key Property | Reference |

|---|

The use of this compound as a precursor for these advanced materials underscores the importance of fundamental organic synthesis in the development of new functional materials. The synthesis of this and other aryl phosphonates has been achieved through various methods, including photoredox catalysis and one-pot lithiation-phosphonylation procedures. purdue.eduiu.edursc.orgmdpi.com

Surface Modification and Functionalization of Substrates

The functionalization of surfaces is a critical technology for controlling the properties of materials in a wide range of applications, from biocompatible implants to heterogeneous catalysts and electronic devices. Aryl phosphonates are particularly effective for the modification of metal oxide surfaces, such as silica, titania, alumina, and zinc oxide. purdue.edu

The process typically involves the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid. This phosphonic acid can then form strong, covalent bonds with the hydroxyl groups present on the surface of metal oxides. This results in the formation of a dense, self-assembled monolayer (SAM) of the naphthalene phosphonate on the substrate.

This surface modification can dramatically alter the properties of the substrate. For example, grafting a layer of naphthalene phosphonate onto a hydrophilic oxide surface would render it more hydrophobic. The attached naphthalene units can also introduce new functionalities. For instance, the fluorescent nature of the naphthalene group could be used to create surfaces that can be tracked or sensed optically.

While direct studies on the use of this compound for surface modification are not widely reported, the principles are well-established for other aryl phosphonates. A key advantage of using phosphonates for surface modification is the high stability of the resulting phosphonate-metal bond, which is often more robust than the bonds formed by silanes or carboxylates, especially in aqueous environments.

The ability to functionalize surfaces with specific organic molecules opens up a vast array of possibilities. For example, by using this compound, it would be possible to:

Create surfaces with specific wetting properties.

Develop new stationary phases for chromatography with altered selectivity.

Fabricate platforms for studying surface-sensitive biological phenomena.

Engineer interfaces in composite materials to improve adhesion and performance.

The synthesis of this compound from precursors like 1-iodonaphthalene (B165133) provides a direct route to a molecule poised for these surface functionalization applications. purdue.edursc.org

Future Research Directions and Emerging Perspectives in Naphthylphosphonate Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. nih.gov For naphthylphosphonates, this translates to a focus on green and sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Recent advancements have highlighted the potential of biological methods for the synthesis of nanoparticles, which could be adapted for organophosphorus compounds. mdpi.com These "green synthesis" approaches utilize plants, bacteria, fungi, and algae as bio-factories, offering an eco-friendly alternative to traditional chemical and physical methods. mdpi.com The biochemicals within these organisms can facilitate reactions with varied shapes and sizes of nanoparticles. mdpi.com This strategy aligns with the principles of a circular economy by potentially using biomass waste. mdpi.com

The choice of solvent and reaction time are critical parameters in these green syntheses. For instance, aqueous extracts have been shown to produce smaller nanoparticles compared to ethanolic extracts, highlighting the influence of solvent polarity on the reaction outcome. mdpi.com The reaction time also plays a crucial role in controlling the size and shape of the synthesized nanoparticles. mdpi.com

Furthermore, the development of nanofertilizers and eco-friendly pest control methods using green nanoparticles showcases the broader applicability of these sustainable technologies. torskal.com These innovations could inspire new approaches to the synthesis and application of naphthylphosphonates in agriculture and environmental science. torskal.comnih.gov

Development of Highly Efficient and Selective Catalytic Systems

Catalysis is at the heart of efficient chemical synthesis. In the realm of naphthylphosphonate chemistry, the focus is on developing highly efficient and selective catalytic systems that can overcome the limitations of traditional methods.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-phosphorus bonds. acs.org A notable advancement is the use of a palladium and SelectPhos ligand system, which demonstrates remarkable chemoselectivity in phosphorylating various substrates. acs.org This system is robust and can be used in one-pot sequential strategies, combining phosphorylation with other reactions like the Suzuki–Miyaura coupling to create complex organophosphorus compounds. acs.org

Nucleophilic phosphine (B1218219) catalysis represents another active area of research. nih.govacs.org This method involves the addition of a tertiary phosphine to an electron-deficient multiple bond, generating a reactive zwitterionic intermediate that can participate in a variety of transformations. nih.govacs.org The broad substrate scope and mild reaction conditions make it a powerful tool in organic synthesis. nih.govacs.org

Zinc(II) catalysts are also showing promise for the synthesis of phosphite (B83602) diesters under environmentally benign conditions. rsc.org This method allows for the consecutive introduction of two alcohol groups onto the phosphorus center with trifluoroethanol as the only byproduct. rsc.org The resulting phosphite diesters can then be oxidized to phosphate (B84403) triesters. rsc.org

Predictive Modeling and Computational Design of Novel Derivatives

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. ethz.ch In the context of naphthylphosphonates, predictive modeling and computational design are being employed to design novel derivatives with tailored functionalities.

Density Functional Theory (DFT) is a key computational method used to study organophosphorus compounds. ethz.ch By combining DFT calculations with experimental techniques, researchers can gain insights into molecular structures, bond energies, and reaction barriers. ethz.ch This hybrid approach has been successfully used to elucidate catalytic mechanisms and understand the reactivity of various organophosphorus compounds. ethz.ch

Computational studies have also been used to calculate the thermochemical properties of organophosphorus compounds, such as their enthalpies of formation. nih.gov These calculations provide valuable data for predicting the stability and reactivity of new derivatives. nih.gov Furthermore, computational methods are being used to design molecularly imprinted polymers for the selective detection of organophosphorus metabolites, demonstrating the potential for creating highly specific sensors. mdpi.com

The integration of computational design with synthetic efforts allows for a more rational and efficient approach to discovering new naphthylphosphonate derivatives with desired electronic, optical, or biological properties. dntb.gov.ua

Exploration of Naphthylphosphonate Integration with Advanced Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of advanced technologies like flow chemistry and photoredox catalysis is opening up new avenues for the synthesis of naphthylphosphonates under milder and more efficient conditions. researchgate.net

Flow chemistry, with its inherent advantages of safety, efficiency, and scalability, is well-suited for the synthesis of organophosphorus compounds. lew.ro Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and purities. lew.ro This technology has been successfully applied to the synthesis of hydroxymethyl phosphonates and is a promising approach for the continuous production of diethyl naphthalen-1-ylphosphonate and its derivatives. lew.ro

Q & A

Q. What are the recommended synthetic routes for Diethyl naphthalen-1-ylphosphonate, and what methodological precautions should be prioritized?

this compound can be synthesized via nucleophilic substitution or condensation reactions involving naphthalen-1-ylphosphonic acid derivatives and ethanol. A critical step is the control of moisture, as phosphonate esters are prone to hydrolysis. For example, analogous syntheses of phosphonate esters (e.g., Diethyl (1-Diazo-2-oxopropyl)phosphonate) emphasize rigorous drying of solvents and reagents, use of inert atmospheres (N₂/Ar), and slow addition of reactants to minimize exothermic side reactions . Hazard analysis and risk assessment protocols, as outlined in "Prudent Practices in the Laboratory," should precede experimentation to address flammability, toxicity, and reactivity risks .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ³¹P NMR are essential for confirming structural integrity. For instance, phosphonate derivatives like dicyclohexylbis(naphthalen-1-ylmethyl)phosphonium chloride show distinct ³¹P NMR shifts (δ ~32 ppm) correlating with phosphorus environment .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular geometry . Crystallization conditions (e.g., chloroform/heptane mixtures) must be optimized to obtain diffraction-quality crystals .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, as phosphonates may irritate the respiratory tract .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported synthetic yields or structural data for phosphonate derivatives?

Discrepancies in yields (e.g., 95% in one study vs. lower in others) often stem from reaction conditions. Variables to analyze include:

- Temperature : Elevated temperatures may accelerate side reactions (e.g., oxidation).

- Solvent Purity : Trace moisture in solvents can hydrolyze intermediates, reducing yield .

- Structural Variations : Compare crystallographic data (e.g., C–P–C bond angles) across studies. For example, tetrahedral phosphorus geometries in related compounds show angles of 105–113°, with deviations indicating steric or electronic effects .

Q. What statistical or computational tools are recommended for optimizing reaction conditions or analyzing structure-property relationships?

- Response Surface Methodology (RSM) : Use RSM to model multivariable interactions (e.g., solvent ratio, temperature) and predict optimal conditions, as demonstrated in biodiesel additive studies .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability of phosphonate intermediates .

Q. How can researchers address conflicting hazard classifications across safety data sheets (SDS) for phosphonate compounds?

- Cross-Referencing SDS : Compare hazard data from multiple sources (e.g., Fisher Scientific vs. Toronto Research Chemicals). For example, some SDS classify phosphonates as non-hazardous , while others note skin/eye irritation risks .

- Precautionary Principle : Assume worst-case hazards and implement controls (e.g., secondary containment) if discrepancies exist .

Q. What strategies are effective for studying the toxicity or environmental impact of naphthalene-containing phosphonates?

Q. How can crystallographers improve refinement accuracy for phosphonate structures with disordered substituents?

- SHELX Constraints : Apply restraints (e.g., SIMU, DELU) to manage disorder in naphthalene or ethyl groups .

- Twinned Data Refinement : Use SHELXL's TWIN/BASF commands for handling twinned crystals, common in bulky phosphonates .

Methodological Best Practices

- Software Utilization : Always cite SHELX and ORTEP versions in publications, as these are industry standards for crystallography .

- Data Transparency : Report raw crystallographic data (e.g., CIF files) and refinement parameters to enable reproducibility .

- Safety Documentation : Maintain updated SDS and institutional protocols for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products